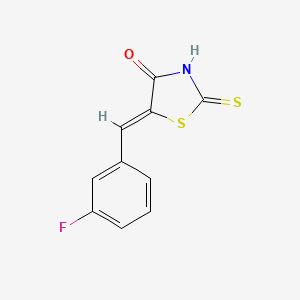
(5E)-5-(3-氟苄叉)-2-巯基-1,3-噻唑-4(5H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(5E)-5-(3-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one” is a chemical compound used in scientific research. Its unique structure allows for various applications, including drug synthesis, catalysis, and material science. The molecular formula of this compound is C10H6FNOS2 .
Molecular Structure Analysis
The molecular weight of “(5E)-5-(3-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one” is 239.29 . The compound contains elements such as carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) .
科学研究应用
-
Scientific Field: Biochemistry and Neurology
- Application : These compounds are used as fluorescent probes in the study of neurodegenerative diseases like Parkinson’s disease .
- Method of Application : The probes are designed and synthesized to have tunable absorption and emission in the visible region with large Stokes shifts . They are applied as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein .
- Results : One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . This has potential diagnostic applications in selectively detecting αS fibrils amplified from patient samples .
-
Scientific Field: Cellular Imaging
- Application : Functional fluorophores, which may be similar to the compound you mentioned, are used extensively in sensing and cellular imaging .
- Method of Application : After the discovery of quinine sulfate and subsequent elucidation of the fluorescence mechanism, research in the field of fluorescence gained momentum . Advancements in sophisticated instruments, including super-resolution microscopy, have further promoted cellular imaging using traditional fluorophores .
- Results : The utilization of new fluorophores in cellular imaging of biomolecules, such as reactive oxygen species (ROS), reactive nitrogen species (RNS), and proteins and microenvironments, especially pH and viscosity, has provided new insights into disease progression .
-
Scientific Field: Biomedical Applications
- Application : Fluorescent probes are sensitive, selective, non-toxic in detection and thus provided a new solution in biomedical, environmental monitoring, and food safety .
- Method of Application : The design of fluorescent probe requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes and the introduction of target groups .
- Results : The utilization of new fluorescent probes in various fields, and improves the performance and applicability of fluorescent probes by using new materials and technologies to meet the evolving demands of molecular detection in various fields .
-
Scientific Field: Environmental Monitoring
- Application : Fluorescent probes have been widely used in various fields such as environmental monitoring .
- Method of Application : The development of new fluorescent probes and the improvement of existing ones have become a research hotspot .
- Results : The use of fluorescent probes in environmental monitoring has provided new insights into the detection and monitoring of environmental pollutants .
-
Scientific Field: Disease Diagnosis
- Application : Fluorescent probes can be used as a diagnostic tool in diseases like Parkinson’s disease .
- Method of Application : The probes are designed and synthesized to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease . One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
- Results : The diagnostic potential of the probe in selectively detecting αS fibrils amplified from Parkinson’s disease with dementia (PDD) patient samples has been demonstrated .
-
Scientific Field: Food Safety
- Application : Fluorescent probes are sensitive, selective, non-toxic in detection and thus provided a new solution in food safety .
- Method of Application : The design of fluorescent probe requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes and the introduction of target groups .
- Results : The utilization of new fluorescent probes in food safety, and improves the performance and applicability of fluorescent probes by using new materials and technologies to meet the evolving demands of molecular detection in various fields .
属性
IUPAC Name |
(5E)-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNOS2/c11-7-3-1-2-6(4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYGQXZHOBKLTR-VMPITWQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)NC(=S)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/2\C(=O)NC(=S)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(3-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2374594.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(mesityl)methanone](/img/structure/B2374596.png)
![2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2374598.png)
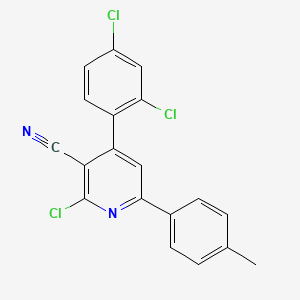

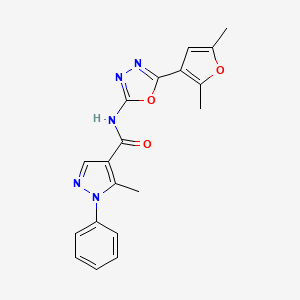
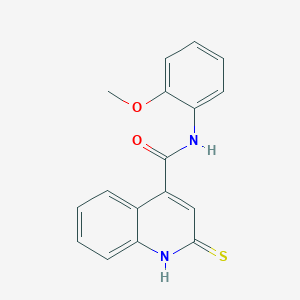
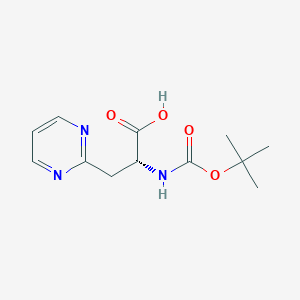
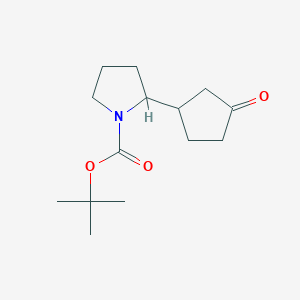
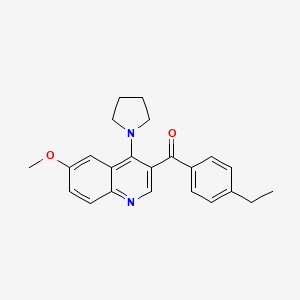
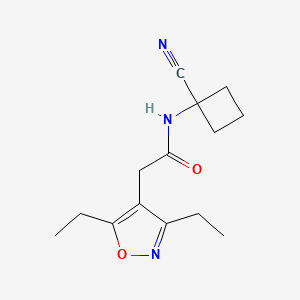
![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/no-structure.png)
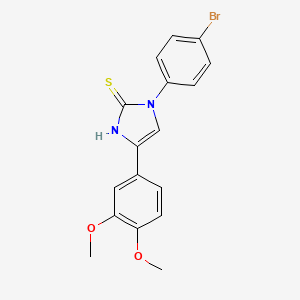
![1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2374616.png)